molecular formula C4H3N5O6 B8335940 1-Methyl-2,4,5-trinitroimidazole CAS No. 19183-20-1

1-Methyl-2,4,5-trinitroimidazole

Cat. No. B8335940
CAS RN: 19183-20-1
M. Wt: 217.10 g/mol
InChI Key: MNYFLTUIJHCVIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2,4,5-trinitroimidazole is a useful research compound. Its molecular formula is C4H3N5O6 and its molecular weight is 217.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Methyl-2,4,5-trinitroimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-2,4,5-trinitroimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

19183-20-1

Product Name

1-Methyl-2,4,5-trinitroimidazole

Molecular Formula

C4H3N5O6

Molecular Weight

217.10 g/mol

IUPAC Name

1-methyl-2,4,5-trinitroimidazole

InChI

InChI=1S/C4H3N5O6/c1-6-3(8(12)13)2(7(10)11)5-4(6)9(14)15/h1H3

InChI Key

MNYFLTUIJHCVIQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(N=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of potassium salt of trinitroimidazole (100 mg, 0.41 mmol) and dimethylsulfate (1.0 g, excess) was heated in a preheated oil bath at 80° C. for about 2 h. The reaction mixture was diluted with water (50 mL) and extracted with ether (3×25 mL). The combined organic layer was washed with water (3×25 mL), brine (1×25 mL) and dried (Na2SO4). The solvent was evaporated under reduced pressure and the pale yellow syrupy residue thus obtained was purified via Si-gel column chromatography (eluent: 10% ethyl acetate-hexane). The pure product (64 mg, 71%) was obtained as a pale yellow solid. m.p: 84-85° C.; DSC: 84.81° C. (5° C./min); 1H NMR (Acetone-d6): 4.37 ppm; 13C NMR (Acetone-d6): 37.64, 133.46 (t), 136.05 (br) and 139.97 (t).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
71%

Synthesis routes and methods II

Procedure details

Nitration of 1-methyl-2,4-dinitroimidazole with nitric acid and sulfuric acid Fuming nitric acid (4.0 ml, excess, d. 1.544 g/ml) was added to 1-methyl-2,4-dinitroimidazole (0.40 g, 2.33 mmol) at room temperature, following by sulfuric acid (2.0 ml, fuming 30% SO3) with stirring. The reaction temperature was then brought to 105° C. within 25 minutes and kept the temperature for further 2.0 hours. The reaction mixture was poured onto ice and the product was extracted with methylene chloride (3×20 ml). The combined organic phase was washed with water (15 ml), 10% aq. NaHCO3 (15 ml), and water (15 ml) and dried over Na2SO4. Evaporation of the solvent gave 1-methyl-2,4,5-trinitroimidazole as white solid, 110 mg (21%). 1H NMR (400 MHz, acetone-d6) δ 4.37. 13C NMR (100 MHz, acetone-d6) δ 139.9, 136.1, 133.4, 37.7.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
sulfuric acid Fuming nitric acid
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Nitronium tetrafluoroborate (NO2BF4, 5.0 g, 37.6 mmol) was added to the solid of 1-methyl-2,4-dinitroimidazole (4.0 g, 23.3 mmol) at room temperature. Then the reaction temperature was brought to 105° C. within 15 minutes. At that temperature, all solids melted. The reaction mixture was then stirred at that temperature for 1.5 hrs, then cooled to room temperature and diluted with methylene chloride before being poured onto ice/water. The product was extracted with methylene chloride (3×60 ml). The combined organic phase was washed successively with water (50 ml), 10% aq. NaHCO3 (30 ml), and water (50 ml) and dried over Na2SO4. The solvent was removed in vacuo and the residue was recrystallized with ethanol to give 3.72 g (74%) of 1-methyl-2,4,5-trinitroimidazole as pale yellow crystals, mp=84.0-85.0° C. (literature, mp=82° C.). The structure of the compound was confirmed by NMR spectroscopy.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.